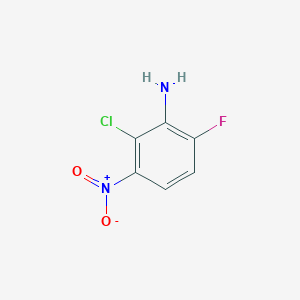

2-Chloro-6-fluoro-3-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4ClFN2O2 |

|---|---|

Molecular Weight |

190.56 g/mol |

IUPAC Name |

2-chloro-6-fluoro-3-nitroaniline |

InChI |

InChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,9H2 |

InChI Key |

BYCWVZVBGQXGGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Nitroaniline

Precursor Synthesis and Aromatic Ring Functionalization

The construction of the 2-chloro-6-fluoro-3-nitroaniline scaffold typically commences with a suitably substituted aniline (B41778) derivative, which then undergoes a series of functionalization reactions to introduce the required chloro, fluoro, and nitro groups at the desired positions. The order of these reactions is critical to achieving the target molecule with high purity and yield.

Regioselective Nitration Strategies for Aniline Derivatives

The introduction of a nitro group onto an aniline ring is a key transformation in the synthesis of many nitroaromatic compounds. However, the directing effects of the substituents already present on the aromatic ring heavily influence the position of nitration.

Traditional nitration methods often employ harsh conditions and may lack regioselectivity, leading to the formation of multiple isomers. mdpi.com For aniline derivatives, the amino group is a strong ortho-, para-director. However, to achieve nitration at the meta position relative to the fluorine and ortho to the chlorine, as required for this compound, specific strategies must be employed. One common approach involves the protection of the highly activating amino group, often by acetylation, to form an acetanilide. This modification attenuates the directing effect of the amine and can influence the regiochemical outcome of the subsequent nitration.

Recent advancements have focused on developing milder and more selective nitration protocols. For instance, the use of iron(III) nitrate (B79036) has been shown to promote the ortho-nitration of aniline derivatives, potentially proceeding through a nitrogen dioxide radical intermediate generated from the thermal decomposition of the iron salt. rsc.org While not directly applied to the target molecule, this methodology highlights the ongoing efforts to control regioselectivity in aniline nitration.

Controlled Halogenation Approaches (Chlorination and Fluorination)

The introduction of halogen atoms at specific positions on the aniline ring is another critical aspect of the synthesis. Both chlorination and fluorination must be carefully controlled to obtain the desired 2-chloro-6-fluoro substitution pattern.

N-Halosuccinimide Mediated Halogenation

N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are versatile and widely used reagents for the halogenation of aromatic compounds, including anilines. beilstein-journals.org These reagents offer a milder alternative to using elemental halogens and can provide improved regioselectivity.

The halogenation of anilines with N-halosuccinimides can be influenced by various factors, including the solvent and the stoichiometry of the reagents. beilstein-journals.org For instance, a mechanochemical approach using an electrical mortar and pestle with PEG-400 as a grinding auxiliary has been developed for the catalyst-free halogenation of phenols and anilines with N-halosuccinimides. beilstein-journals.org This method allows for controlled mono-, di-, and tri-halogenation by adjusting the stoichiometry of the N-halosuccinimide. beilstein-journals.org In the context of synthesizing this compound, a sequential halogenation strategy would be necessary, carefully selecting the reaction conditions to introduce the chlorine and fluorine atoms at the correct positions.

Diazotization-Coupled Halogenation

Diazotization of an aromatic amine, followed by a Sandmeyer or similar reaction, is a classical and powerful method for introducing a variety of functional groups, including halogens, onto an aromatic ring. openstax.org This process involves the conversion of the primary amino group into a diazonium salt (-N₂⁺), which is then displaced by a halide. openstax.orgyoutube.com

This strategy is particularly useful for introducing halogens at positions that are not easily accessible through direct electrophilic halogenation. For the synthesis of this compound, a precursor aniline with the nitro and one of the halogen groups already in place could be diazotized, followed by the introduction of the second halogen. For example, a 3-fluoro-2-nitroaniline (B1304211) could be diazotized and then treated with a copper(I) chloride to introduce the chlorine atom at the 6-position (relative to the original amino group). The success of this approach hinges on the stability of the intermediate diazonium salt and the efficiency of the subsequent displacement reaction. Flow chemistry has emerged as a valuable tool for safely handling and utilizing these often unstable diazonium intermediates. nih.gov

Oxidative Routes to Nitroarene Formation from Aryl Amines

An alternative to direct nitration for the synthesis of nitroarenes is the oxidation of the corresponding aryl amines. mdpi.comresearchgate.net This approach can overcome some of the regioselectivity issues associated with electrophilic nitration. mdpi.com The oxidation of anilines can, however, lead to a variety of products, including nitrosoarenes and azoxyarenes, making selectivity a key challenge. mdpi.comacs.org

Metal-Catalyzed Oxidation Protocols

A number of metal-catalyzed methods have been developed for the oxidation of aryl amines to nitroarenes, often employing peroxides as the oxidant. mdpi.comresearchgate.net These protocols offer a range of catalysts and reaction conditions to achieve the desired transformation.

Several metal-based catalysts have been investigated for the oxidation of anilines, including those based on rhodium, metalloporphyrins (iron and manganese), and zirconium. mdpi.comresearchgate.net For example, rhodium-catalyzed oxidation of substituted anilines with tert-butyl hydroperoxide (TBHP) has been reported. researchgate.net Similarly, iron(III) and manganese(III) tetraaryl porphyrins have been used as catalysts with TBHP. researchgate.net A zirconium-catalyzed approach also utilizes TBHP to convert a broad range of anilines to their corresponding nitrobenzenes in good yields. mdpi.comresearchgate.net

Hydrogen peroxide is another commonly used oxidant in metal-catalyzed aniline oxidations. mdpi.com Catalysts such as a hydrated titanium matrix and chromium silicalite-2 have been shown to be effective for the selective conversion of anilines to nitroarenes using hydrogen peroxide. mdpi.com The choice of catalyst and reaction conditions, such as temperature and solvent, is crucial for maximizing the yield of the desired nitroarene and minimizing the formation of byproducts. hilarispublisher.comhilarispublisher.com

| Catalyst System | Oxidant | Substrate Scope | Key Features |

| Rhodium complexes | tert-Butyl hydroperoxide (TBHP) | Substituted anilines | - |

| Metallo-porphyrins (Fe, Mn) | tert-Butyl hydroperoxide (TBHP) | Anilines | Axial ligand influences efficiency. |

| Zirconium(IV) tert-butoxide | tert-Butyl hydroperoxide (TBHP) | Broad range of anilines | Good yields of nitrobenzenes. |

| Hydrated titanium matrix | Hydrogen peroxide | Electron-poor and -rich anilines | Heterogeneous, recyclable catalyst. |

| Chromium silicalite-2 (CrS-2) | tert-Butyl hydroperoxide (TBHP) | Aromatic and aliphatic amines | Heterogeneous, stable, and recyclable. |

Table 1: Examples of Metal-Catalyzed Oxidation of Aryl Amines to Nitroarenes

Peroxidative Oxidation Systems in Nitroaniline Synthesis

Peroxidative oxidation systems are a significant class of methods for the synthesis of nitroaromatic compounds, including substituted nitroanilines, through the oxidation of the corresponding amino group. These systems utilize powerful oxidizing agents, primarily derived from peroxides, to achieve the transformation.

One of the most common reagents in this category is hydrogen peroxide (H₂O₂). Its effectiveness is often enhanced by the presence of catalysts or by its conversion into more potent species like peroxyacids. mdpi.com For instance, the reaction of anilines with peracetic acid has been documented for the synthesis of nitrobenzenes. mdpi.com In some procedures, anhydrous peracetic acid is generated in situ by reacting acetic anhydride (B1165640) with concentrated hydrogen peroxide, often with sulfuric acid as a catalyst. mdpi.com Another approach involves the use of the hexafluoroacetone–hydrogen peroxide complex, which serves as an effective oxidizing agent for converting aniline to nitrobenzene. mdpi.com

Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst, is a powerful oxidation system that generates highly reactive hydroxyl radicals (HO•). wikipedia.orgyoutube.com The reaction mechanism is initiated by the oxidation of Fe²⁺ to Fe³⁺ by H₂O₂, producing a hydroxyl radical and a hydroxide (B78521) ion. wikipedia.org These radicals are potent, non-selective oxidants capable of reacting with organic compounds. wikipedia.orgnih.gov While extensively used for the degradation of contaminants, Fenton's reagent and similar "Fenton-like" systems are also applied in organic synthesis for reactions like the hydroxylation of arenes. wikipedia.orgkirj.ee The oxidation of anilines to nitroarenes can also be achieved with sodium perborate (B1237305) (NaBO₃·4H₂O) in acetic acid, particularly for anilines that have electron-withdrawing groups. mdpi.com

The general mechanism for the oxidation of anilines to nitroarenes via these systems involves a stepwise process. The aniline is first oxidized to the corresponding hydroxylamine, which is then converted to a nitroso derivative before the final oxidation to the nitroarene. mdpi.com

Table 1: Overview of Peroxidative Oxidation Systems for Nitroarene Synthesis

| Oxidation System | Key Reagents | Active Species | Characteristics |

| Peroxyacids | Peracetic acid, m-CPBA | Peroxyacid | Selectivity can be an issue; may require in situ generation. mdpi.com |

| H₂O₂ Complexes | Hexafluoroacetone, Hydrogen Peroxide | Peroxide adduct | Effective for direct oxidation of anilines. mdpi.com |

| Fenton's Reagent | Fe²⁺ salt (e.g., FeSO₄), H₂O₂ | Hydroxyl radical (HO•) | Highly reactive, non-selective; reaction is rapid and exothermic. wikipedia.orgusptechnologies.com |

| Sodium Perborate | NaBO₃·4H₂O, Acetic Acid | Perborate species | Works well for anilines with electron-withdrawing groups. mdpi.com |

Multi-Component and Coupling Reactions in Substituted Nitroaniline Synthesis

The synthesis of complex substituted nitroanilines can be achieved through advanced strategies like multi-component reactions (MCRs) and coupling reactions. These methods offer efficient pathways to build molecular complexity from simpler starting materials.

Multi-Component Reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a final product that incorporates significant portions of all starting materials. youtube.com This one-pot approach is highly valued for its efficiency, reduction of intermediate isolation steps, and alignment with the principles of green chemistry. youtube.comnih.gov Notable examples of MCRs in organic synthesis include:

Mannich Reaction : This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. youtube.comnih.gov The process forms a β-amino carbonyl compound, known as a Mannich base.

Strecker Reaction : The first described MCR, it synthesizes α-amino acids from an aldehyde or ketone, an amine, and a cyanide source. nih.gov

Biginelli Reaction : A one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) to produce dihydropyrimidinones. youtube.com

While a direct MCR for this compound is not commonly cited, the principles are applied to create substituted aniline precursors. For instance, the nitro-Mannich reaction, a powerful C-C bond-forming reaction, involves the addition of nitroalkanes to in situ formed imines, yielding β-nitroamines. nih.gov

Coupling Reactions are another cornerstone for synthesizing substituted anilines. A primary method involves the formation of an aryldiazonium salt from a primary aromatic amine (like a substituted aniline) by reacting it with nitrous acid. usptechnologies.com This highly reactive intermediate can then undergo various transformations:

Diazo Coupling : The diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent, such as a phenol (B47542) or another aromatic amine, to form an azo compound characterized by the -N=N- group. usptechnologies.com

Sandmeyer Reaction : This reaction allows for the replacement of the diazonium group with a halide (Cl, Br), a cyano group (-CN), or other functionalities, using a copper(I) salt as a catalyst. usptechnologies.com

These coupling strategies are fundamental for introducing specific substituents onto an aromatic ring that already contains an amino or nitro group, providing a versatile route to highly substituted nitroanilines.

Process Optimization and Yield Enhancement in this compound Synthesis

The industrial synthesis of a specific target molecule like this compound necessitates rigorous process optimization to maximize yield, ensure high purity, and maintain economic viability. Optimization focuses on fine-tuning various reaction parameters to control the reaction pathway, minimize the formation of unwanted byproducts and isomers, and simplify purification processes. researchgate.net

Influence of Reaction Parameters: Temperature, Solvent, and Catalyst Selection

The success of a chemical synthesis is critically dependent on the careful selection and control of reaction parameters. Temperature, solvent, and catalyst choice are paramount in directing the reaction toward the desired product with high yield and selectivity.

Temperature: Temperature control is vital in the synthesis of halogenated nitroanilines. Nitration reactions, typically carried out with mixed acids (sulfuric and nitric acid), are highly exothermic and require cooling (e.g., 0-10°C) to prevent over-nitration and control the formation of isomers. nih.govgoogle.com Conversely, other steps may require heating. For example, in a synthesis pathway for 2-chloro-6-fluoroaniline (B1301955), a chlorination step using N-chlorosuccinimide (NCS) is performed at an elevated temperature of 60°C, while a subsequent hydrogenation debromination step is carried out at 50-60°C. google.com

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even the reaction pathway. In the synthesis of halogenated anilines, various solvents are employed. Dimethylformamide (DMF) is used as a solvent for bromination and chlorination steps. google.com For extraction and workup procedures, solvents like ethyl acetate (B1210297) are common. google.com In some cases, reactions are performed in acetic acid. mdpi.com The selection of a solvent also has implications for process safety and environmental impact, guiding a shift toward greener alternatives.

Catalyst: Catalysts are essential for enabling or accelerating specific transformations. In the synthesis of halogenated anilines, palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions, such as the reduction of a nitro group to an amine or for dehalogenation (e.g., debromination). google.com The efficiency of the catalyst can be influenced by factors such as catalyst loading, pressure (in hydrogenation), and the presence of catalyst poisons.

Table 2: Influence of Reaction Parameters in Halogenated Aniline Synthesis

| Parameter | Influence | Example(s) |

| Temperature | Controls reaction rate and selectivity; prevents side reactions. | Nitration at 0-10°C to control isomer formation; hydrogenation at 50-60°C. google.comgoogle.com |

| Solvent | Affects solubility, reaction rate, and workup efficiency. | DMF for halogenation steps; ethyl acetate for extraction. google.com |

| Catalyst | Increases reaction rate and enables specific transformations. | 5% Pd/C for hydrogenation debromination to remove a bromine directing group. google.com |

Analytical Monitoring for Reaction Progression and Selectivity (TLC, HPLC)

Continuous monitoring of a chemical reaction is essential for process control, optimization, and ensuring the desired outcome. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two indispensable analytical techniques used for this purpose in the synthesis of compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective qualitative technique used to monitor the progress of a reaction. scribd.comscribd.com By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can visualize the separation of components. scribd.com The disappearance of starting material spots and the appearance of a product spot indicate the reaction's progression. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying components by comparison with standards. scribd.com It is an invaluable tool for quickly determining if a reaction is complete before proceeding with the workup.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative analytical method. It provides detailed information about the composition of the reaction mixture, allowing for the precise determination of reactant conversion, product yield, and the formation of any impurities or isomers. scribd.comchromatographyonline.com In the analysis of nitroanilines, which are polar and can be thermolabile, HPLC is often preferred over Gas Chromatography (GC) as it typically does not require derivatization. chromatographyonline.com The technique separates components based on their differential partitioning between a stationary phase (in the column) and a liquid mobile phase. By integrating the peak areas from the detector (e.g., UV-Vis), one can accurately quantify the concentration of each component, making HPLC essential for process optimization and quality control. chromatographyonline.com In some cases, GC tracking is also employed, particularly for monitoring steps involving more volatile intermediates. google.com

Green Chemistry Principles in Halogenated Nitroaniline Synthesis

The synthesis of halogenated nitroanilines, like many chemical manufacturing processes, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. taylorfrancis.com

Waste Prevention : This core principle is addressed by designing syntheses with higher yields and selectivity, and by using one-pot or multi-component reactions that reduce the number of steps and the need for intermediate purification, thereby minimizing waste streams. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Reactions like MCRs are often highly atom-economical as they combine multiple molecules into one, with few or no byproducts. nih.gov

Use of Safer Solvents and Auxiliaries : Many traditional organic solvents are toxic, flammable, and environmentally harmful. Green chemistry encourages the use of safer alternatives like water, or eliminating solvents altogether by using solvent-free reaction conditions. google.com For example, some cyclocondensation reactions to form cyclic amines can be performed in an aqueous medium. mdpi.com

Design for Energy Efficiency : The use of catalysts, microwave-assisted synthesis, and mechanochemistry (reactions induced by mechanical force) can significantly reduce the energy requirements of a reaction by allowing it to proceed at lower temperatures and for shorter times compared to conventional heating. mdpi.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. Catalysts, such as the Pd/C used in hydrogenation, are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents that are consumed in the reaction. google.comgoogle.com

Applying these principles to the synthesis of halogenated nitroanilines involves developing routes that avoid hazardous reagents, reduce the number of synthetic steps, and minimize the generation of waste, particularly acidic and brine-containing wastewater from nitration and amination processes. acs.org

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Fluoro 3 Nitroaniline

Reductive Transformations of the Nitro Group

The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in the synthesis of aromatic diamines, which are valuable precursors for various fine chemicals. This reduction can be achieved through several methods, including catalytic hydrogenation, chemical reduction, and electrochemical processes.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. commonorganicchemistry.comsci-hub.st This process typically involves the use of molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst.

Key Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is one of the most common and effective catalysts for nitro group reductions. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Raney Nickel: An alternative to Pd/C, Raney Nickel is also effective for nitro group reduction. commonorganicchemistry.com It can sometimes offer better chemoselectivity, particularly when trying to avoid the dehalogenation of aryl chlorides. commonorganicchemistry.com

Platinum-based Catalysts: Sulfided platinum catalysts have been shown to be highly chemoselective, preventing the dehalogenation of heteroaryl halides during nitro group reduction due to the poisoning effect of sulfur on the most active sites of the platinum surface. sci-hub.st

The primary product of the catalytic hydrogenation of 2-chloro-6-fluoro-3-nitroaniline is 2-chloro-6-fluorobenzene-1,3-diamine. A significant challenge in this transformation is preventing the hydrodehalogenation (removal of chlorine or fluorine), which can lead to undesired byproducts. The choice of catalyst, solvent, and reaction conditions is crucial to maximize the yield of the desired diamine.

Table 1: Catalytic Hydrogenation Methods for Nitro Group Reduction

| Catalyst System | Typical Reducing Agent | Key Characteristics | Potential Side Reactions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | High efficiency, widely used for aromatic and aliphatic nitro groups. commonorganicchemistry.com | Can catalyze dehalogenation of aryl halides. commonorganicchemistry.com |

| Raney Nickel | Hydrogen Gas (H₂) | Effective alternative to Pd/C, often used to minimize dehalogenation of aryl chlorides. commonorganicchemistry.com | Still may cause some dehalogenation. |

| Sulfided Platinum (Pt/S) | Hydrogen Gas (H₂) | Offers high chemoselectivity, preventing dehalogenation of activated rings. sci-hub.st | Catalyst preparation can be more complex. |

Chemical Reduction Methods for Nitro Group Conversion

A variety of chemical reducing agents can convert the nitro group of this compound into an amine. These methods are often preferred in laboratory settings due to their milder conditions and functional group tolerance. researchgate.net

Common Reducing Agents:

Iron (Fe) in Acidic Media: The Béchamp reduction, using iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH), is a classic and cost-effective method. commonorganicchemistry.comresearchgate.net It is known for its mildness and tolerance of other reducible functional groups. researchgate.net A key advantage is that the reaction can be self-sustaining as the iron chloride produced can be hydrolyzed, regenerating the acid. stackexchange.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is compatible with many other functional groups. commonorganicchemistry.com

Zinc (Zn) in Acidic Media: Similar to iron, zinc metal in the presence of acetic acid is an effective reducing agent for this transformation. commonorganicchemistry.com

These dissolving metal reductions are generally chemoselective for the nitro group, leaving the carbon-halogen bonds intact, which is a significant advantage when working with halogenated nitroanilines. researchgate.net

Table 2: Common Chemical Reductants for Nitroarenes

| Reducing Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Iron (Fe) | Acidic (e.g., HCl, Acetic Acid) | Cost-effective, mild, and chemoselective. researchgate.netstackexchange.com | commonorganicchemistry.comresearchgate.net |

| Tin(II) Chloride (SnCl₂) | Acidic | Mild, tolerates various functional groups. commonorganicchemistry.com | commonorganicchemistry.com |

| Zinc (Zn) | Acidic (e.g., Acetic Acid) | Mild, effective for selective reductions. commonorganicchemistry.com | commonorganicchemistry.com |

Electrochemical Reduction Mechanisms

Electrochemical methods offer a sustainable alternative for the reduction of nitroarenes, using electrons to drive the reaction, which can be sourced from the electrolysis of water. nih.gov This approach can provide high selectivity and avoids the need for stoichiometric chemical reductants. nih.govrsc.org

The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner. For a substituted nitrobenzene, the process involves the transfer of electrons and protons to the nitro group. The reaction is usually conducted in a divided electrochemical cell, such as an H-cell, to separate the anodic and cathodic processes and prevent re-oxidation of the product. nih.govacs.org

The mechanism involves the initial formation of a nitrosobenzene (B162901) intermediate, which is further reduced to a phenylhydroxylamine, and finally to the corresponding aniline (B41778). The specific pathway and the potential for side reactions, such as dehalogenation, are influenced by factors like the cathode material, solvent, pH, and cell voltage. nih.govrsc.org Cathode materials with a high overpotential for the competing hydrogen evolution reaction (HER), such as lead or certain carbon allotropes, are often preferred for electro-organic reductions in protic media. acs.org For halogenated nitrobenzenes, careful control of the electrochemical potential is crucial to selectively reduce the nitro group without cleaving the carbon-halogen bonds. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effect of the nitro group and the inductive effects of the halogen atoms. This electronic characteristic makes the compound susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comyoutube.com

Halogen Displacement Reactions (Chlorine and Fluorine)

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. pressbooks.pub In this compound, both chlorine and fluorine can act as leaving groups. The SNAr mechanism is a two-step process:

Addition Step: The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Elimination Step: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. youtube.com

The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. Therefore, the fluorine atom in this compound is generally more susceptible to displacement by nucleophiles than the chlorine atom. masterorganicchemistry.com

Influence of Electronic Effects on SNAr Reactivity in Halogenated Nitroanilines

The feasibility and rate of SNAr reactions are heavily dependent on the electronic nature of the substituents on the aromatic ring. nih.gov

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.compressbooks.pub These groups stabilize the negatively charged Meisenheimer complex intermediate through resonance, lowering the activation energy of the reaction. pressbooks.pub For maximum effect, the EWG must be positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub In this compound, the nitro group is ortho to the fluorine atom and meta to the chlorine atom. This positioning strongly activates the fluorine for displacement while having a lesser activating effect on the chlorine.

Halogen Substituents: The halogen atoms themselves contribute to the activation of the ring through their inductive electron-withdrawing effect, making the ring more electrophilic. mdpi.com However, their ability to act as leaving groups is also a key factor.

Amino Group: The amino group (-NH₂) is a strong electron-donating group (EDG) through resonance. This effect increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. The presence of the amino group in this compound counteracts the activating effects of the nitro and halogen groups to some extent.

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative electronic and steric effects of the four existing substituents: the amino (-NH₂), nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups.

The directing influence of each substituent is summarized as follows:

Amino (-NH₂) group: A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via a resonance effect (+R). libretexts.org

Nitro (-NO₂) group: A potent deactivating group and a meta-director, as it strongly withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. libretexts.org

Chloro (-Cl) and Fluoro (-F) groups: These halogens are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directors because of their ability to donate electron density through resonance (+R effect). libretexts.org

In a polysubstituted ring, the position of further substitution is typically controlled by the most powerful activating group. libretexts.org In the case of this compound, the amino group at C1 is the strongest activating director. The positions ortho to the amino group are C2 and C6, which are already substituted with chlorine and fluorine, respectively. The position para to the amino group is C4, which is unsubstituted.

Therefore, the combined directing effects overwhelmingly favor electrophilic attack at the C4 position. The powerful +R effect of the amino group creates a site of high electron density at C4, making it the most nucleophilic center of the aromatic ring. While the ring is generally deactivated by the presence of three electron-withdrawing groups (NO₂, Cl, F), the directing power of the amino group is sufficient to control the regiochemical outcome of EAS reactions. youtube.com The arenium ion intermediate formed by attack at C4 is significantly more stabilized by the amino group's lone pair than intermediates formed from attack at other positions.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Activating (+R > -I) | ortho, para |

| -Cl | C2 | Deactivating (-I > +R) | ortho, para |

| -NO₂ | C3 | Deactivating (-I, -R) | meta |

| -F | C6 | Deactivating (-I > +R) | ortho, para |

| Predicted Outcome | C4 | Most favored position | Governed by -NH₂ group |

Derivatization of the Amino Group

The primary amino group of this compound is a key functional handle for further molecular elaboration through various derivatization strategies.

The amino group can be readily acylated to form N-substituted amides. This transformation is often used to protect the amino group or to introduce new functionalities. A common acylation is the reaction with an acylating agent like acetic anhydride (B1165640) or an acyl chloride to yield the corresponding acetamide (B32628).

For instance, the reaction of this compound with acetic anhydride would produce N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide. nih.gov While the nucleophilicity of the amino group is diminished by the electron-withdrawing substituents on the ring, the reaction proceeds under standard acylation conditions. Similarly, using 2-chloroacetyl chloride in the presence of a base like triethylamine (B128534) provides a route to N-(2-chloro-6-fluoro-3-nitrophenyl)-2-chloroacetamide. scielo.brscielo.br This derivative introduces a reactive alkyl chloride site for further functionalization.

Table 2: Representative Acylation Reactions

| Acylating Agent | Product | Typical Conditions |

| Acetic Anhydride | N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide | Stirring at room temperature mdpi.com |

| 2-Chloroacetyl Chloride | N-(2-chloro-6-fluoro-3-nitrophenyl)-2-chloroacetamide | Triethylamine, Chloroform, 0°C to RT scielo.br |

N-alkylation of the amino group in this compound presents a synthetic challenge due to the reduced nucleophilicity of the nitrogen atom. The strong electron-withdrawing effect of the nitro group and the halogens significantly decreases the electron density on the amino group, making it a weaker nucleophile compared to aniline.

Standard N-alkylation methods, such as reaction with alkyl halides, would require forcing conditions. Potential issues include low reactivity and the possibility of O-alkylation of the nitro group under certain basic conditions. More advanced methods, such as Buchwald-Hartwig amination or reductive amination (after converting an aldehyde to its corresponding amine), could potentially be employed for more controlled N-functionalization, although specific examples for this substrate are not prevalent in the literature.

Exploration of Cyclization and Ring-Forming Reactions

This compound is a valuable precursor for the synthesis of substituted heterocyclic compounds, particularly benzimidazoles and quinoxalines. The key transformation enabling these cyclizations is the chemical reduction of the nitro group at C3 to a second amino group. This reduction creates an in situ 1,2-diaminobenzene (or ortho-phenylenediamine) derivative, namely 3-amino-2-chloro-6-fluoroaniline. This diamine is primed for condensation reactions to form fused five- or six-membered rings.

A common method for this transformation is a one-pot reductive cyclocondensation. pcbiochemres.com For example, the nitro group can be reduced using agents like zinc powder with sodium bisulfite or catalytic hydrogenation (e.g., H₂/Pd-C). pcbiochemres.com The resulting diamine intermediate can then be reacted directly with an appropriate electrophilic partner without isolation.

Benzimidazole (B57391) Synthesis: Condensation of the in situ formed diamine with an aldehyde or a carboxylic acid (or its derivative) yields a substituted benzimidazole ring system. pcbiochemres.comrsc.org The reaction with an aldehyde, often catalyzed by a mild acid, is a widely used and efficient method. rsc.org

Quinoxaline (B1680401) Synthesis: Reaction of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a phenacyl bromide, leads to the formation of a quinoxaline ring. acgpubs.org This reaction typically proceeds readily upon mixing the two components, sometimes with a catalyst like pyridine. acgpubs.org

These cyclization strategies provide a powerful route to complex heterocyclic structures that are important scaffolds in medicinal chemistry and materials science. nih.govrsc.org

Spectroscopic Characterization Methodologies for 2 Chloro 6 Fluoro 3 Nitroaniline

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides insights into the functional groups present in a molecule. By measuring the interaction of infrared radiation or scattered light with the sample, a vibrational spectrum is generated, which serves as a unique molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by 2-chloro-6-fluoro-3-nitroaniline at various frequencies. The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds and functional groups within the molecule.

Key functional groups and their expected vibrational frequencies in the FT-IR spectrum of this compound include:

N-H Stretching: The amine (NH₂) group typically exhibits symmetric and asymmetric stretching vibrations. These are expected to appear in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the benzene (B151609) ring are generally observed in the 3000-3100 cm⁻¹ range.

NO₂ Stretching: The nitro (NO₂) group is characterized by strong asymmetric and symmetric stretching vibrations, which are anticipated in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is expected to be in the 1250-1360 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond stretching vibration is typically strong and found in the 1000-1400 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond stretching vibration is expected to appear in the 600-800 cm⁻¹ range.

The precise positions of these bands can be influenced by the electronic effects of the various substituents on the aromatic ring.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (NH₂) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300-1370 |

| Aromatic C=C | Ring Stretching | 1400-1600 |

| Aromatic C-N | Stretching | 1250-1360 |

| C-F | Stretching | 1000-1400 |

| C-Cl | Stretching | 600-800 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, FT-Raman spectroscopy can provide valuable information, particularly for the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. The combination of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. For instance, the symmetric stretching vibration of the nitro group often produces a strong and easily identifiable band in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.rsc.orgepa.govsigmaaldrich.comipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. rsc.orgepa.govsigmaaldrich.comipb.pt It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.rsc.orgepa.govsigmaaldrich.com

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the amine protons.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing and electron-donating effects of the substituents (Cl, F, NO₂, and NH₂). The nitro group is strongly electron-withdrawing, causing deshielding and a downfield shift of nearby protons. The amine group is electron-donating, leading to shielding and an upfield shift. The fluorine and chlorine atoms also exert an influence on the chemical shifts of the adjacent protons.

The coupling between adjacent protons (spin-spin coupling) provides information about their connectivity. The magnitude of the coupling constant (J) is indicative of the spatial relationship between the coupled protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.5 - 8.0 | Doublet, Triplet | ~2-9 |

| Amine (NH₂) | Variable (broad singlet) | Singlet | N/A |

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.rsc.orgepa.govsigmaaldrich.comipb.pt

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms.

For this compound, six distinct signals are expected for the six carbon atoms of the benzene ring. The carbon atoms directly attached to the electronegative substituents (Cl, F, NO₂, and NH₂) will have characteristic chemical shifts. For example, the carbon attached to the fluorine atom will show a large coupling (¹JCF) in the ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Cl | ~115 - 125 |

| C-F | ~150 - 160 (doublet due to C-F coupling) |

| C-NO₂ | ~140 - 150 |

| C-NH₂ | ~135 - 145 |

| Aromatic C-H | ~110 - 130 |

Note: The exact chemical shifts would be determined from the experimental spectrum.

Advanced NMR Techniques for Connectivity and Conformation.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are often employed. These experiments provide correlation maps between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the positions of the substituents on the aromatic ring by observing correlations between the aromatic protons and the carbons bearing the substituents.

Through the combined application of these spectroscopic methodologies, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. This method provides confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z) and offers insights into its structural integrity through the analysis of fragmentation patterns.

The molecular formula of this compound is C₆H₄ClFN₂O₂. Based on this formula, the calculated molecular weight is approximately 190.56 g/mol , with a more precise exact mass of 189.9945332 Da. nih.gov In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion [M]⁺ is detected. The presence of a peak corresponding to this mass confirms the molecular identity of the compound. High-resolution mass spectrometry (HRMS) can distinguish this mass from other elemental compositions, providing unambiguous confirmation.

Gas chromatography coupled with mass spectrometry (GC/MS) is a highly recommended technique for the absolute identification of aniline (B41778) derivatives, especially in complex samples. epa.gov

Molecular Weight Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄ClFN₂O₂ | nih.gov |

| Molecular Weight | 190.56 g/mol | nih.gov |

Fragmentation analysis, which involves breaking the molecular ion into smaller, charged fragments, provides a structural fingerprint of the molecule. While specific experimental fragmentation data for this compound is not detailed in the provided search results, a predictive analysis can be made based on its functional groups (amino, nitro, chloro, fluoro) on an aromatic ring. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., O, NO). The presence of halogen atoms (Cl and F) would also lead to characteristic isotopic patterns and fragment losses.

Predicted Fragmentation Pathways for this compound

| m/z Value (Predicted) | Fragment Lost | Description |

|---|---|---|

| 173 | OH | Loss of a hydroxyl radical, a common fragmentation for ortho-nitroanilines. |

| 159 | NO | Loss of nitric oxide from the molecular ion. |

| 144 | NO₂ | Loss of the nitro group, a characteristic fragmentation for nitroaromatic compounds. |

| 116 | CO, NO | Subsequent loss of carbon monoxide from a rearranged fragment. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the substitution pattern on the aniline ring of this compound, confirming the relative positions of the chloro, fluoro, nitro, and amino groups. The analysis of a single crystal of the compound would yield detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's geometry in the solid state.

While specific crystallographic data for this compound is not available in the search results, the use of software like SHELX is standard for refining the crystal structures of such small molecules. For structurally similar compounds, single-crystal X-ray analysis has been successfully used to resolve regiochemistry and analyze intermolecular forces.

Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, these interactions would likely include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The amino (-NH₂) group is a hydrogen bond donor, while the nitro (-NO₂) group is a strong hydrogen bond acceptor. This would likely result in the formation of N-H···O hydrogen bonds, which are a dominant force in organizing the molecules within the crystal lattice.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, potentially interacting with the electron-rich nitro group or the fluorine atom of a neighboring molecule (C-Cl···O or C-Cl···F).

π-π Stacking: The aromatic rings can stack on top of each other. In analogous compounds like 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline, π-π stacking distances are typically observed in the range of 3.5–4.0 Å. These interactions contribute significantly to the stability of the crystal structure.

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. A key conformational feature of this compound would be the orientation of the amino (-NH₂) and nitro (-NO₂) groups relative to the benzene ring.

The planarity of these functional groups is influenced by steric hindrance from adjacent substituents and by the formation of intramolecular hydrogen bonds. For instance, an intramolecular hydrogen bond could potentially form between one of the amino hydrogens and the oxygen of the adjacent nitro group, which would constrain the rotation around the C-N bonds and favor a more planar conformation. The torsional angles between the plane of the benzene ring and the planes of the nitro and amino groups, determined from crystallographic data, would quantitatively describe this conformation.

Computational and Theoretical Investigations of 2 Chloro 6 Fluoro 3 Nitroaniline

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like 2-Chloro-6-fluoro-3-nitroaniline. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a popular and powerful method for studying the electronic structure of many-electron systems, including complex organic molecules. acs.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations without a significant loss of accuracy. For substituted anilines and similar aromatic compounds, DFT is widely used to optimize molecular geometry, predict vibrational frequencies, and analyze electronic properties. nih.govnih.gov

A typical DFT study on this compound would involve selecting a functional and a basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for such molecules and has been shown to provide reliable results that correlate well with experimental data. researchgate.net This is often paired with a basis set like 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions necessary for anions and systems with lone pairs. Such calculations can determine the optimized molecular geometry, bond lengths, and bond angles, revealing how the substituents (chloro, fluoro, nitro, and amino groups) influence the aromatic ring's structure.

Ab initio molecular orbital theory refers to a class of quantum chemistry methods based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. elsevierpure.com While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) can provide valuable benchmarks and complementary information. mdpi.com

For molecules like this compound, ab initio calculations can be used to obtain optimized geometries and vibrational wavenumbers. elsevierpure.com Comparing results from ab initio methods with those from DFT can help validate the chosen DFT functional and basis set. mdpi.com For instance, studies on similar halogenated compounds have employed both DFT and ab initio methods to provide a comprehensive analysis of their molecular properties.

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Computational methods provide several descriptors that quantify different aspects of its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

Note: The following values are illustrative examples based on typical results for similar nitroaromatic compounds and are not derived from direct experimental or computational results for this compound.

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -3.20 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms like oxygen or nitrogen. nih.govresearchgate.net In this compound, the oxygen atoms of the nitro group and the nitrogen of the amino group would be expected to be regions of high electron density. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net The hydrogen atoms of the amino group and the area around the carbon atoms attached to the electron-withdrawing substituents would likely show positive potential. The MEP surface thus provides a clear picture of where the molecule is most likely to interact with other chemical species. nih.gov

Based on the energies of the frontier orbitals, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. acs.orgresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative measure of stability and reactivity. researchgate.net

Key descriptors include:

Chemical Potential (μ): This measures the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. researchgate.net

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). This index is useful for classifying molecules as strong or marginal electrophiles.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Note: The following values are illustrative examples calculated from the hypothetical HOMO/LUMO energies in Table 1 and are not from direct research findings on this compound.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -5.025 |

| Chemical Hardness (η) | 1.825 |

| Electrophilicity Index (ω) | 6.91 |

Vibrational Spectroscopy Simulations and Theoretical Assignments

Theoretical vibrational analysis is a powerful tool for understanding the molecular structure and bonding of this compound. By employing quantum chemical calculations, such as Density Functional Theory (DFT), researchers can simulate the infrared (IR) and Raman spectra of the molecule. These simulations provide a set of vibrational frequencies and their corresponding modes, which can then be compared with experimental data for validation.

The process typically involves optimizing the molecular geometry of this compound at a specific level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). Following optimization, frequency calculations are performed to obtain the harmonic vibrational frequencies. Due to the approximations inherent in the theoretical models, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra.

The theoretical assignments for the vibrational modes of this compound are based on the potential energy distribution (PED). The PED analysis allows for the characterization of each vibrational mode in terms of the contributions from different internal coordinates, such as stretching, bending, and torsion of the chemical bonds. For example, the characteristic vibrations of the nitro group (NO₂), the amino group (NH₂), and the carbon-halogen bonds (C-Cl, C-F) can be precisely identified.

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment (PED) |

| ν(N-H) symmetric | 3450 | 3312 | NH₂ symmetric stretch |

| ν(N-H) asymmetric | 3550 | 3408 | NH₂ asymmetric stretch |

| ν(C-H) | 3100-3000 | 2976-2880 | Aromatic C-H stretch |

| ν(C=C) | 1600-1450 | 1536-1392 | Aromatic C=C stretch |

| δ(NH₂) | 1620 | 1555 | NH₂ scissoring |

| ν(NO₂) asymmetric | 1530 | 1469 | NO₂ asymmetric stretch |

| ν(NO₂) symmetric | 1350 | 1296 | NO₂ symmetric stretch |

| ν(C-N) | 1300 | 1248 | C-N stretch |

| ν(C-F) | 1250 | 1200 | C-F stretch |

| ν(C-Cl) | 750 | 720 | C-Cl stretch |

Note: The scaled frequencies are obtained using a typical scaling factor for the chosen level of theory. The values presented are illustrative and would be refined based on specific computational outputs.

Analysis of Intermolecular Interactions and Aggregation Behavior

The solid-state properties of this compound are governed by a complex network of intermolecular interactions. Theoretical methods are instrumental in dissecting these interactions and understanding the molecule's aggregation behavior.

Theoretical Treatment of Hydrogen Bonding

Hydrogen bonding is a dominant intermolecular force in this compound, primarily involving the amino (NH₂) group as a hydrogen bond donor and the nitro (NO₂) group as an acceptor. orientjchem.orgresearchgate.netnih.gov Theoretical calculations can predict the geometry and strength of these hydrogen bonds. The N-H···O interactions link neighboring molecules, creating chains or more complex three-dimensional networks. nih.gov The presence of the electron-withdrawing nitro and halogen groups influences the acidity of the amino protons and the basicity of the nitro oxygens, thereby modulating the strength of these hydrogen bonds. orientjchem.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density between occupied and unoccupied orbitals, which is characteristic of hydrogen bonding. orientjchem.org The stabilization energy (E(2)) calculated through NBO analysis provides a quantitative measure of the strength of the donor-acceptor interaction in a hydrogen bond. orientjchem.org

Aromatic Stacking Interactions (π-π Interactions)

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent this compound molecules can contribute to the stability of the crystal structure. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron-rich π systems. The presence of multiple substituents on the aromatic ring, including the electron-withdrawing nitro group and the electronegative halogens, can influence the quadrupole moment of the ring and, consequently, the geometry and strength of the π-π stacking. Theoretical calculations can estimate the interaction energies and preferred orientations (e.g., parallel-displaced or T-shaped) of these stacked arrangements.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govusm.my The Hirshfeld surface is a three-dimensional surface that defines the region in space where the electron density of a molecule is greater than that of all its neighbors. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify and analyze different types of intermolecular contacts.

For this compound, the Hirshfeld surface would reveal distinct regions corresponding to different interactions:

Red spots on the d_norm surface would indicate close contacts, highlighting the hydrogen bonds between the amino group's hydrogens and the nitro group's oxygens. usm.my

The analysis of the full two-dimensional fingerprint plot, which is a histogram of the internal (d_i) and external (d_e) distances from the Hirshfeld surface, provides a quantitative summary of the intermolecular contacts. nih.gov The percentage contribution of different interactions, such as H···O, H···H, C···H, and halogen-involved contacts, can be determined. nih.gov

Table 2: Illustrative Hirshfeld Surface Analysis Data for this compound

| Interaction | Contribution to Hirshfeld Surface (%) |

| H···O / O···H | 25-35% |

| H···H | 20-30% |

| C···H / H···C | 10-15% |

| Cl···H / H···Cl | 5-10% |

| F···H / H···F | 5-10% |

| C···C (π-π stacking) | 3-7% |

Note: These percentages are representative and would be precisely determined from the computational analysis of the crystal structure.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with both electron-donating (amino) and electron-withdrawing (nitro) groups attached to a π-conjugated system often exhibit significant non-linear optical (NLO) properties. nih.gov this compound fits this profile, making it a candidate for NLO applications. Theoretical calculations are essential for predicting and understanding the NLO behavior of this molecule.

The key NLO property is the first-order hyperpolarizability (β), which can be calculated using quantum chemical methods. A high value of β indicates a strong NLO response. The calculation of β is typically performed using DFT or other advanced computational methods. The presence of the amino group as a donor and the nitro group as an acceptor facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary mechanism for generating a large NLO response. researchgate.net The halogen substituents can also modulate the electronic properties and influence the magnitude of β. nih.gov

Table 3: Predicted Non-Linear Optical Properties of this compound

| Property | Symbol | Predicted Value | Units |

| Dipole Moment | μ | > 5 | Debye |

| Linear Polarizability | α | > 100 | a.u. |

| First Hyperpolarizability | β | > 10 x 10⁻³⁰ | esu |

Note: The values are illustrative and depend on the level of theory used for the calculation. They are expected to be significantly higher than those of reference materials like urea (B33335).

Correlation between Theoretical Predictions and Experimental Observations

The validation of theoretical models is achieved by comparing the computational predictions with experimental results. researchgate.net For this compound, this correlation is crucial for establishing the accuracy of the computational methods employed.

In vibrational spectroscopy , the calculated (and scaled) vibrational frequencies are compared with the peaks observed in experimental FT-IR and FT-Raman spectra. A good correlation allows for a reliable assignment of the experimental bands and a detailed understanding of the molecule's vibrational dynamics. researchgate.net

The intermolecular interactions predicted by theoretical methods, such as hydrogen bonding and π-π stacking, can be confirmed by experimental techniques like X-ray crystallography, which provides the precise atomic coordinates in the solid state. nih.gov

The NLO properties predicted computationally can be experimentally verified using techniques such as the Z-scan method, which measures the third-order NLO susceptibility. researchgate.net While the first hyperpolarizability (β) is a molecular property, its effects can be observed in the bulk material's NLO response.

The synergy between computational predictions and experimental observations provides a comprehensive understanding of the chemical and physical properties of this compound.

Derivatization Strategies and Applications in Advanced Organic Synthesis

Role of 2-Chloro-6-fluoro-3-nitroaniline as a Versatile Synthetic Building Block

This compound is a versatile synthetic intermediate due to the distinct reactivity of its functional groups. The chemical behavior of the molecule is governed by the interplay of the electron-donating amino group and the electron-withdrawing nitro group, further modulated by the inductive effects of the chloro and fluoro substituents. This configuration makes the aromatic ring susceptible to certain nucleophilic attacks while also allowing for a wide range of transformations involving the amine and nitro moieties.

The primary amine (-NH₂) is a key reactive site, readily undergoing diazotization, acylation, and alkylation. The nitro group (-NO₂) is a powerful electron-withdrawing group that can be reduced to an amino group, thereby creating an ortho-phenylenediamine derivative, a crucial precursor for various heterocyclic systems. The halogen substituents, chlorine and fluorine, offer sites for nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions, although the high degree of substitution and the presence of the deactivating nitro group can influence their reactivity. These combined features allow for a stepwise and regioselective modification of the molecule, making it a valuable building block for complex target structures in pharmaceutical and agrochemical research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₄ClFN₂O₂ | nih.gov |

| Molecular Weight | 190.56 g/mol | nih.gov |

| CAS Number | 97867-02-2 | nih.govbldpharm.com |

| Alternative CAS | 2091650-34-7 | nih.govbldpharm.com |

| InChIKey | BYCWVZVBGQXGGN-UHFFFAOYSA-N | nih.gov |

Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the this compound ring allows for its use in the synthesis of more elaborate molecular structures, including functionalized phenylamines and various heterocyclic systems.

The primary amino group of this compound is a prime site for modification to generate substituted phenylamine derivatives. Standard organic reactions such as N-alkylation or N-acylation can be employed to introduce new side chains. These reactions would yield N-substituted this compound molecules, which can then undergo further transformations. For instance, subsequent reduction of the nitro group would provide an ortho-diamine, a scaffold ripe for further cyclization reactions. While this represents a fundamental and expected mode of reactivity, specific examples of such derivatization starting from this compound are not extensively detailed in readily available literature. However, analogous transformations are well-established for related nitroaniline compounds, such as the reaction of 4-fluoro-3-nitroanilines with various amines to produce N-substituted nitro-p-phenylenediamines.

The synthesis of fused heterocyclic rings is a cornerstone of medicinal chemistry. In principle, this compound is a candidate for the synthesis of such systems, primarily through a two-step process involving reduction of the nitro group to form a diamine, followed by cyclization. However, specific, documented examples of its use for the synthesis of the following heterocycles are not prevalent in the surveyed scientific literature. General synthetic routes for these systems often employ related, but structurally distinct, precursors.

Benzimidazoles: The synthesis of a benzimidazole (B57391) ring typically requires an ortho-phenylenediamine precursor which is then condensed with an aldehyde, carboxylic acid, or its derivative. Theoretically, reduction of the nitro group in this compound would yield 3-chloro-5-fluoro-1,2-benzenediamine. This resulting diamine could then be cyclized. For example, a general method involves reacting N-arylamidoximes in a one-pot acylation-cyclization, which has been shown to be effective for chloro- and fluoro-substituted phenyl moieties. google.com

Quinolines: Quinoline synthesis can be achieved through various methods, such as the Skraup, Doebner-von Miller, or Friedländer syntheses, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoaldehydes. While this compound could potentially be used in such reactions, direct evidence for this specific application is scarce.

Phenazines: Phenazines are generally formed by the dimerization and cyclization of ortho-substituted nitro- or amino-benzenes. For example, one general approach involves the self-coupling of N-aryl-2-nitrosoanilines. nih.gov Applying this to the target molecule would require its conversion into a suitable intermediate, a path that is not explicitly documented.

Benzothiazoles: The standard route to benzothiazoles involves the condensation of 2-aminobenzenethiols with aldehydes or acyl chlorides. To be used in this context, this compound would need to be converted into a corresponding 2-aminobenzenethiol derivative, a multi-step transformation for which specific literature is not readily found.

Purines: Purine (B94841) synthesis is a complex process, often starting from imidazole (B134444) or pyrimidine (B1678525) precursors. While substituted anilines can be incorporated into related structures, a direct pathway from this compound to a purine core is not a standard or documented transformation.

Contribution to Multi-step Synthetic Pathways for Target Chemical Scaffolds

The utility of a building block is often demonstrated by its incorporation into lengthy, multi-step syntheses of complex, high-value molecules like pharmaceuticals or agrochemicals. For example, related structures such as 2-chloro-6-fluoroaniline (B1301955) are known to be important intermediates in the synthesis of drugs like the COX-2 inhibitor lumiracoxib. google.com The title compound, this compound, possesses the requisite functional handles to serve as an early-stage precursor in similar complex pathways. The amine can be used as a directing group or a point of attachment, while the nitro and halogen groups can be manipulated in later steps to build out the final molecular architecture. Despite this potential, specific examples of complete, multi-step synthetic pathways starting from this compound to a final target scaffold are not widely reported in the examined scientific and patent literature.

Development of Novel Reaction Scaffolds via Derivatization

The unique substitution pattern of this compound makes it an interesting starting point for the development of novel chemical scaffolds. Derivatization of its functional groups can lead to new classes of compounds with potentially unique chemical and biological properties.

For instance, diazotization of the amine group followed by a Sandmeyer-type reaction could replace the amine with another functional group (e.g., -OH, -CN, another halogen), leading to a tetra-substituted benzene (B151609) ring with a different reactivity profile. Subsequent reactions at the nitro or halogen positions could then be explored. The development of such pathways would generate new libraries of highly functionalized aromatic compounds that are not easily accessible from other starting materials. These new scaffolds could then be evaluated in various research contexts, including materials science and drug discovery. However, the exploration of this compound for the explicit purpose of creating novel reaction scaffolds is a specialized area of research, and extensive examples are not broadly published.

Future Directions in 2 Chloro 6 Fluoro 3 Nitroaniline Research

Innovation in Green and Sustainable Synthetic Approaches

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods for producing 2-Chloro-6-fluoro-3-nitroaniline and its derivatives. Future research will likely focus on aligning traditional synthesis with the principles of green chemistry.

Key areas of innovation include:

Catalytic Systems: There is a significant opportunity to move away from stoichiometric reagents towards catalytic alternatives. This includes the use of biocatalysis and photocatalysis, which can offer milder reaction conditions and improved selectivity. nih.gov For instance, enzymes could be engineered to perform specific halogenation or nitration steps, reducing the need for harsh acids and toxic reagents. Photocatalysis, using light to drive chemical reactions, could provide energy-efficient pathways for key transformations. nih.gov

Alternative Solvents and Reaction Media: Research into replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is crucial. Processes utilizing water as a reaction medium, as demonstrated in the synthesis of N-substituted nitro-p-phenylenediamines from related fluoro-nitroanilines, highlight a viable path forward. google.com

Process Intensification: The use of microreactor technology offers enhanced safety, better heat and mass transfer, and higher yields for hazardous reactions like nitration. Applying continuous-flow microchannel reactors for the nitration of halogenated anilines can significantly reduce reaction times and improve process control compared to traditional batch methods.

Waste Valorization: Inspired by the synthesis of antimalarial drugs like tafenoquine (B11912) and artemisinin, future approaches could involve designing synthetic routes that prevent waste or valorize byproducts. nih.gov This involves maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Biocatalysis | Enzymatic nitration or halogenation of aniline (B41778) precursors. | High selectivity, mild reaction conditions, reduced toxic waste. nih.gov |

| Photocatalysis | Light-driven C-H activation or cross-coupling reactions. | Energy efficiency, novel reaction pathways. nih.gov |

| Microreactor Technology | Continuous-flow nitration of 2-chloro-6-fluoroaniline (B1301955). | Enhanced safety, improved yield and control, faster reaction times. |

| Aqueous Synthesis | Performing nucleophilic substitution reactions in water. | Reduced use of volatile organic compounds (VOCs), improved safety. google.com |

Advanced Mechanistic Investigations through Combined Experimental and Computational Studies

A deeper understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing transformations and discovering new ones. The integration of advanced experimental techniques with high-level computational modeling is the future of mechanistic chemistry in this area.

The electronic properties of this compound, governed by the electron-withdrawing nitro group and the halogen substituents, make its aromatic ring susceptible to nucleophilic attack and influence the regioselectivity of its reactions. Future studies will aim to precisely quantify these effects.

Spectroscopic and Kinetic Analysis: Advanced in-situ spectroscopic methods (e.g., rapid-scan NMR, IR) combined with detailed kinetic studies can provide real-time snapshots of reaction intermediates and transition states. This experimental data is invaluable for validating computational models.

Computational Chemistry: State-of-the-art theoretical tools will play a pivotal role. The computation of Molecular Electrostatic Potential (MEP) surfaces can help visualize and predict the sites most susceptible to electrophilic or nucleophilic attack. nih.gov Methods like the Quantum Theory of “Atoms in Molecules” (QTAIM) and Non-Covalent Interactions (NCI) plot analysis can be used to characterize the strength and nature of interactions like hydrogen and halogen bonds, which are critical in derivatization reactions. nih.gov

By combining these approaches, researchers can build highly accurate models of reaction pathways, enabling the rational design of more efficient and selective syntheses.

Exploration of Novel Derivatization Pathways for Emerging Chemical Scaffolds